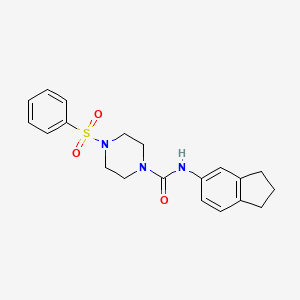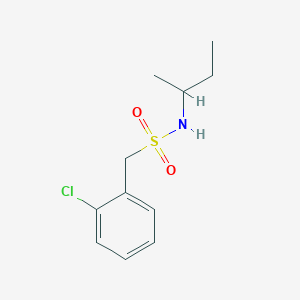![molecular formula C17H21ClN2OS B4767661 N-(4-butylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4767661.png)
N-(4-butylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea
Vue d'ensemble
Description
N-(4-butylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea is a chemical compound that has been studied extensively for its potential use in scientific research. It is also known by its chemical name, BTEU. This compound has shown promise in a variety of research applications, including as a tool for studying the mechanisms of action of certain enzymes and as a potential therapeutic agent for a range of diseases. In
Applications De Recherche Scientifique
BTEU has been used in a variety of scientific research applications. One of its primary uses is as a tool for studying the mechanisms of action of certain enzymes. Specifically, BTEU has been shown to be a potent inhibitor of the enzyme diacylglycerol kinase (DGK), which plays a critical role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting DGK, BTEU can help researchers better understand the role of this enzyme in these processes and potentially identify new therapeutic targets.
Additionally, BTEU has shown promise as a potential therapeutic agent for a range of diseases, including cancer, diabetes, and inflammation. In preclinical studies, BTEU has been shown to inhibit the growth and proliferation of cancer cells and reduce inflammation in animal models of disease. These findings suggest that BTEU may have therapeutic potential in these areas and warrant further investigation.
Mécanisme D'action
The mechanism of action of BTEU is not fully understood, but it is believed to involve the inhibition of DGK. DGK plays a critical role in the regulation of cellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in cancer. By inhibiting DGK, BTEU may disrupt this pathway and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BTEU has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of DGK, BTEU has been shown to affect the activity of other enzymes, including protein kinase C (PKC) and phospholipase C (PLC). Additionally, BTEU has been shown to modulate the levels of certain signaling molecules, including diacylglycerol (DAG) and phosphatidic acid (PA).
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using BTEU in lab experiments is its potency as an inhibitor of DGK. BTEU has been shown to be highly effective at inhibiting this enzyme, even at low concentrations. Additionally, BTEU is relatively easy to synthesize and purify, making it a convenient tool for researchers.
However, there are also some limitations to using BTEU in lab experiments. One of the primary limitations is its potential for off-target effects. Because BTEU can affect the activity of other enzymes and signaling molecules, it is important for researchers to carefully control for these effects when using BTEU in their experiments. Additionally, BTEU may not be effective in all research contexts, and its usefulness may depend on the specific question being investigated.
Orientations Futures
There are a number of future directions for research on BTEU. One potential area of investigation is the development of BTEU derivatives with improved potency and selectivity. Additionally, researchers may explore the use of BTEU in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their effectiveness. Finally, further research is needed to fully understand the mechanisms of action of BTEU and its potential applications in a range of disease contexts.
Propriétés
IUPAC Name |
1-(4-butylphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2OS/c1-3-4-5-13-6-8-14(9-7-13)20-17(21)19-12(2)15-10-11-16(18)22-15/h6-12H,3-5H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEKMEKUWXTUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC(C)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butylphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-ethyl-3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4767588.png)




![4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid](/img/structure/B4767621.png)
![6-methyl-2-[(2-thienylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4767627.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4767636.png)
![2-[(4-{[(4-isopropylphenoxy)acetyl]amino}-3-methylbenzoyl)amino]benzoic acid](/img/structure/B4767640.png)
![{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetonitrile](/img/structure/B4767644.png)
![2,5-dichloro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4767655.png)
![methyl 2-chloro-5-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B4767668.png)

